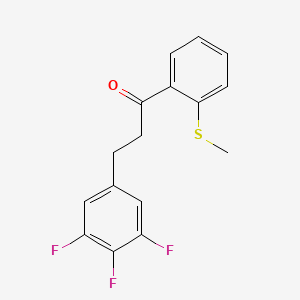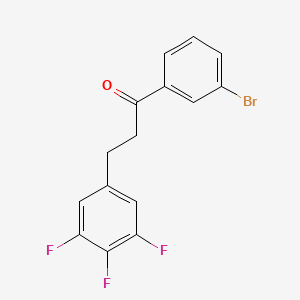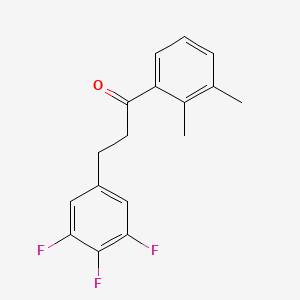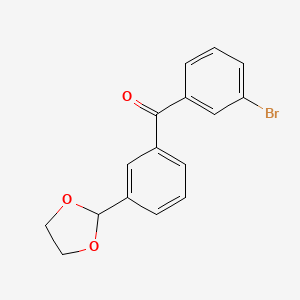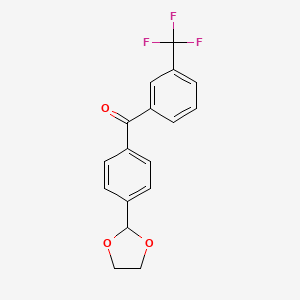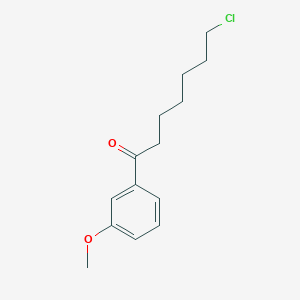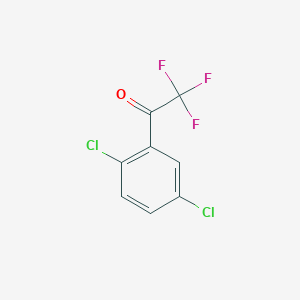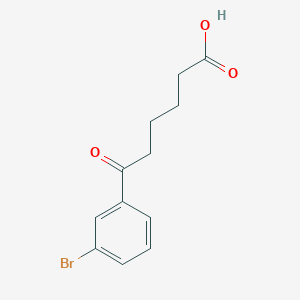
Sodium 6-hydroxyhexanoate
Übersicht
Beschreibung
Hyaluronic Acid Structure Analysis
The study of the structure of sodium hyaluronate reveals a regular, left-handed 3-fold helix stabilized by intramolecular hydrogen bonds. The hydroxymethyl side chain is oriented in a gauche-gauche conformation, and the acetamido side chain is approximately normal to the helix axis. Sodium ions bind to the carboxylate groups and coordinate with oxygen atoms from another polyanion chain and water molecules. This structure is compared to other forms of hyaluronic acid, providing insights into the different forms of intermolecular associations .
Role of 6-Aminohexanoic Acid
6-Aminohexanoic acid is an ω-amino acid with hydrophobic and flexible properties. It is used clinically as an antifibrinolytic drug and plays a significant role in the synthesis of modified peptides and the nylon industry. It also serves as a linker in various biologically active structures. This review highlights the importance of 6-aminohexanoic acid in the structure of various molecules, suggesting its potential relevance in the synthesis and applications of sodium 6-hydroxyhexanoate .
Synthesis of Sodium Hexa-hydroxo Platinate(IV)
A new polymorph of sodium hexa-hydroxo platinate(IV), Na2Pt(OH)6, was synthesized using PtO2, NaOH, and elevated oxygen pressure at 300°C. The structure consists of layers of edge-sharing Pt(OH)6 and Na(OH)6 octahedra, resembling a cation-ordered variant of the Brucite structure. Upon heating, the compound releases all constitutional water, leaving anhydrous Na2PtO3 .
Sodium Heteropolyhexamolybdenumnickelate (II) Synthesis and Structure
Sodium heteropolyhexamolybdenumnickelate(II) Na4[Ni(OH)6Mo6O18]·16H2O was synthesized and characterized by various analytical techniques. The heteropolyanion belongs to the Anderson type, and the metal atoms are in an octahedral environment. The crystal packing consists of alternating layers of the [Ni(OH)6Mo6O18]4− anions and paired octahedra [Na2(μ-H2O)2(H2O)6(O)2], providing insights into the coordination and structure of complex sodium salts .
Reaction of Sodium 1,6-Dioxo-2,4-alkadiene-3,4-diolates
The reaction of sodium 1,6-dioxo-2,4-alkadiene-3,4-diolates under acid hydrolysis conditions led to unexpected products: (2Z)-2-hydroxy-4-oxobut-2-enoic acid esters. The structural features of these compounds were elucidated using IR, 1H NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis, which could provide a parallel to understanding the behavior of sodium 6-hydroxyhexanoate under similar conditions .
Crystal and Molecular Structure of NaBF3OH
The crystal and molecular structure of sodium hydroxytrifluoborate, NaBF3OH, was determined by X-ray analysis. The compound crystallizes in the hexagonal system with distorted tetrahedral [BF3OH]− anions. The study provides detailed atomic parameters and the arrangement of molecules within the unit cell, contributing to the broader understanding of sodium compound structures .
Wissenschaftliche Forschungsanwendungen
Sustainable Synthetic Route for Biobased 6-Hydroxyhexanoic Acid
- Scientific Field : Green Chemistry
- Application Summary : This research focuses on a sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid, and ε-caprolactone by integrating bio- and chemical catalysis .
- Methods of Application : The experiment involves the preparation of 5-Hydroxymethylfurfural (5-HMF) and the one-pot cascade microbial oxidation of 1,6-HD to AA through 6-HHA . The process involves the use of G. oxydans DSM 50049 cells, which are prepared and used in the oxidation reactions .
Production of Polyhydroxyalkanoates (PHAs)
- Scientific Field : Polymer Science
- Application Summary : PHAs are biodegradable and biocompatible polyesters that can potentially replace certain plastics derived from petroleum . They can be produced using a combination of renewable feedstocks and biological methods .
- Methods of Application : Native and recombinant microorganisms have been generally used for making PHAs via fermentation processes . As much as 90% of the microbial dry mass may accumulate as PHAs .
Diversification of Polyhydroxyalkanoates (PHAs)
- Scientific Field : Polymer Science
- Application Summary : This research focuses on diversifying PHAs, which are polyesters synthesized by microorganisms or a chemical synthetic route with inherent chemical and physical properties comparable to conventional non-biodegradable polymers . The new generations of PHAs have found engineering and specialties applications in the biotechnological sector, biomedical for tissue engineering, drug delivery, etc .
- Methods of Application : The experiment involves the synthesis, processing, and recycle of PHAs, which involves processes that help to change until a circular and green economy . PHAs are usually blended with other biodegradable polymers searching synergistic interactions (e.g., in mechanical, biodegradability, barrier properties, etc.) through miscibility modification and microdomains interactions for the diversification of their applications .
Production, Recovery, and Applications of PHAs
- Scientific Field : Polymer Science
- Application Summary : This research focuses on the production, recovery, and applications of PHAs . PHAs are a class of biopolymers with useful physicochemical properties for diverse industrial and biomedical applications .
- Methods of Application : The experiment involves the use of native and recombinant microorganisms for making PHAs via fermentation processes . Alternative production schemes based on genetically modified plants are becoming established and may become the preferred route for producing certain PHAs .
Expanding the Range of Polyhydroxyalkanoates (PHAs)
- Scientific Field : Microbiology
- Application Summary : This research focuses on expanding the range of PHAs synthesized by methanotrophic bacteria through the utilization of omega-hydroxyalkanoate co-substrates . The new PHAs synthesized include poly (3-hydroxybutyrate- co -4-hydroxybutyrate) (P (3HB- co -4HB)), poly (3-hydroxybutyrate- co -5-hydroxyvalerate- co -3-hydroxyvalerate) (P (3HB- co -5HV- co -3HV)), and poly (3-hydroxybutyrate- co -6-hydroxyhexanoate- co -4-hydroxybutyrate) (P (3HB- co -6HHx- co -4HB)) .
- Methods of Application : The experiment involves the use of Methylocystis parvus OBBP where the primary substrate is methane and the corresponding ω-hydroxyalkanoate monomers are added as a co-substrate after the cells are subjected to nitrogen-limited conditions .
Plastics Completely Synthesized by Bacteria
- Scientific Field : Biotechnology
- Application Summary : This research focuses on the production of PHAs, which are microbial storage polymers accumulated by many different groups of bacteria as an intracellular carbon and energy reserve . Applications of PHAs as bioplastics, fine chemicals, implant biomaterials, medicines, and biofuels have been developed .
- Methods of Application : The experiment involves the use of many different groups of bacteria for the production of PHAs .
Eigenschaften
IUPAC Name |
sodium;6-hydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHJIKPVOOCORF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CCO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 6-hydroxyhexanoate | |
CAS RN |
5299-61-6 | |
| Record name | sodium 6-hydroxyhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

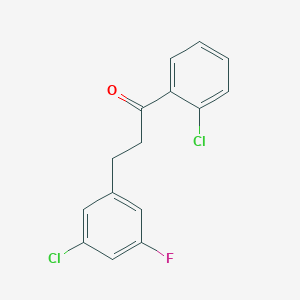
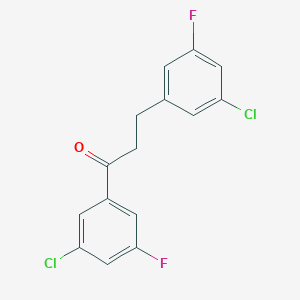
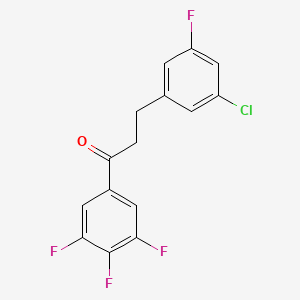
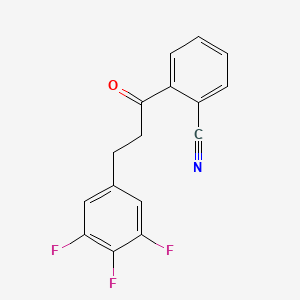
![3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile](/img/structure/B1343527.png)
